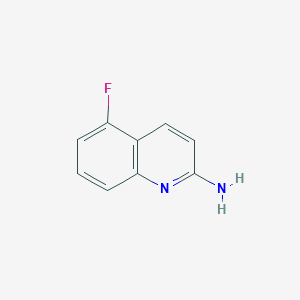

5-Fluoroquinolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinolin-2-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents are frequently employed.

Major Products:

Scientific Research Applications

5-Fluoroquinolin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects, or modulate receptor activity, contributing to its potential as a therapeutic agent.

Comparison with Similar Compounds

- 6-Fluoroquinolin-2-amine

- 7-Fluoroquinolin-2-amine

- 8-Fluoroquinolin-2-amine

Comparison: While all these compounds share the quinoline core structure, the position of the fluorine atom significantly influences their chemical and biological properties. 5-Fluoroquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Biological Activity

5-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the quinoline ring. This modification enhances its lipophilicity and biological activity compared to non-fluorinated analogs. The chemical structure can be represented as follows:

The mechanism of action of this compound involves its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit bacterial DNA gyrase, a critical enzyme for DNA replication in bacteria, leading to antibacterial effects. This mechanism is similar to that of established fluoroquinolone antibiotics.

- G-Quadruplex Interaction : Recent studies indicate that this compound interacts with G-quadruplex structures in DNA, which are important for telomere maintenance and gene regulation. Such interactions may contribute to its antiproliferative effects in cancer cells .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to penetrate bacterial cell membranes and inhibit DNA replication processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated significant anticancer activity:

- Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines, including colon carcinoma and leukemia. IC50 values range from 0.3 to 1.8 µM depending on the specific cell line tested .

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (Chronic Myeloid Leukemia) | 0.4 |

| Z-138 (Diffuse Large B-cell Lymphoma) | 0.6 |

| HCT116 (Colorectal Cancer) | 0.5 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Fluorine Substitution : The presence of the fluorine atom significantly enhances the compound's potency by improving binding affinity to target enzymes and receptors.

- Positioning of Functional Groups : Variations in the position of substituents on the quinoline ring can lead to differing biological activities, as seen when comparing it with other fluoroquinoline derivatives.

Study on G-Quadruplex Interaction

A study focused on the interaction between this compound and G-quadruplex DNA structures revealed that it could stabilize these formations, potentially disrupting telomerase activity in cancer cells . This suggests a dual mechanism where the compound not only inhibits bacterial enzymes but also targets cancer cell proliferation through G-quadruplex stabilization.

Topoisomerase Inhibition

Research indicates that this compound acts as a mixed inhibitor of topoisomerase II, which is crucial for DNA replication and repair processes in both prokaryotic and eukaryotic cells . This property makes it a candidate for further development as an anticancer agent.

Properties

IUPAC Name |

5-fluoroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNBEDMLIMAGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.